molecular formula C₁₉H₂₄ClNO₂S₂ B1146507 Desmethyl Tiagabine Hydrochloride CAS No. 148407-68-2

Desmethyl Tiagabine Hydrochloride

Cat. No.: B1146507
CAS No.: 148407-68-2
M. Wt: 397.98
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Tiagabine Hydrochloride is a compound derived from Tiagabine, a medication primarily used to treat epilepsy. It is formed when Tiagabine undergoes metabolism in the body. This compound has shown potential in various fields, including life sciences and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves the N-alkylation of a dithiophene intermediate. The process typically includes the use of organic solvents and mild reaction conditions, making it suitable for large-scale production .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with an emphasis on removing residual organic solvents to meet pharmaceutical standards. The process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Epilepsy Management

Desmethyl Tiagabine Hydrochloride has been investigated for its efficacy in treating epilepsy, particularly partial seizures. The parent compound, Tiagabine, is already approved for use as an adjunctive therapy in adults and children aged 12 years and older with partial seizures. Clinical studies have shown that Tiagabine can reduce seizure frequency by at least 50% in a significant percentage of patients .

Table 1: Efficacy of Tiagabine in Clinical Trials

Study ReferencePatient PopulationDosage (mg/day)Seizure Reduction (%)Duration (weeks)
Rowan et al. (1994)Adults with partial seizures16-56Significant vs placebo12
Jedrzejczak (2005)Mixed population30-5071.4% achieved >50% reduction16
Chahem & Bauer (2007)Patients with refractory seizures10-6013.2% achieved >50% reduction12

Off-label Uses

Beyond epilepsy, this compound may have potential off-label applications in treating mood disorders and migraine headaches. Although these uses are not formally approved, anecdotal evidence and preliminary studies suggest that GABAergic agents might benefit patients with bipolar disorder and other mood-related conditions .

Safety Profile

The safety profile of this compound appears to mirror that of its parent compound, with common side effects including dizziness, somnolence, and fatigue. Notably, it does not seem to adversely affect cognitive function or increase the risk of fractures . However, caution is advised when prescribing this compound due to the potential risk of seizures in patients without epilepsy when used off-label .

Bipolar Disorder

A clinical case study explored the use of Tiagabine in treatment-refractory bipolar disorder patients. The results indicated limited efficacy, with most patients showing no significant change in their condition after treatment . This highlights the need for further research into the effectiveness of this compound in psychiatric applications.

Pediatric Use

Tiagabine has been utilized off-label for treating infantile spasms (West syndrome) in children, although it is not FDA-approved for this indication . Clinical observations suggest that careful dosing based on weight can lead to positive outcomes.

Mechanism of Action

Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting acetyltransferases, enzymes involved in various biological processes. This inhibition can enhance the effectiveness of certain medications by preventing their metabolism. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, similar to Tiagabine, which increases the availability of GABA in the central nervous system .

Comparison with Similar Compounds

    Tiagabine: The parent compound, used to treat epilepsy.

    Tiagabine Hydrochloride: Another derivative with similar applications.

    Tiagabine Alcohol Analog:

Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific inhibition of acetyltransferases and its potential to enhance biomass production. Its ability to interact with GABA receptors also sets it apart from other similar compounds .

Properties

CAS No.

148407-68-2

Molecular Formula

C₁₉H₂₄ClNO₂S₂

Molecular Weight

397.98

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.